molecular formula C11H7ClN2 B3345076 9H-Indeno(2,1-c)pyridazine, 3-chloro- CAS No. 100595-20-8

9H-Indeno(2,1-c)pyridazine, 3-chloro-

Cat. No. B3345076
CAS RN: 100595-20-8
M. Wt: 202.64 g/mol
InChI Key: AXWBHIJBRSSAKJ-UHFFFAOYSA-N
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Description

“9H-Indeno(2,1-c)pyridazine, 3-chloro-” is a chemical compound that has been used in various scientific research studies. It is a derivative of pyridazine , which is an organic compound derived by replacing two carbons in the benzene ring by nitrogen atoms .


Synthesis Analysis

The synthesis of 9H-Indeno(2,1-c)pyridazine derivatives has been described in several studies . For example, a novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied in the design and synthesis of NF-SMAs called BTOIPC .


Molecular Structure Analysis

The molecular structure of “9H-Indeno(2,1-c)pyridazine, 3-chloro-” contains a total of 21 atoms; 7 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom . It also contains a total of 23 bonds; 16 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyridazine .


Chemical Reactions Analysis

The pyridazine derivatives, including “9H-Indeno(2,1-c)pyridazine, 3-chloro-”, have been found to exhibit a wide range of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed in several articles .

Safety and Hazards

The safety data sheet (SDS) for “9H-Indeno(2,1-c)pyridazine, 3-chloro-” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future directions for “9H-Indeno(2,1-c)pyridazine, 3-chloro-” could involve its use as a building block for the synthesis of other heterocyclic compounds, which could be useful in drug development. Additionally, the development of novel end groups and their application in the design and synthesis of NF-SMAs presents an exciting avenue for future research .

properties

IUPAC Name

3-chloro-9H-indeno[2,1-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)13-14-11/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBHIJBRSSAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=NN=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143413
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Indeno(2,1-c)pyridazine, 3-chloro-

CAS RN

100595-20-8
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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